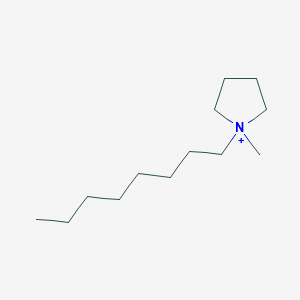

1-Methyl-1-octylpyrrolidin-1-ium

Description

Significance of Pyrrolidinium-Based Quaternary Ammonium (B1175870) Compounds in Modern Chemistry

Pyrrolidinium-based quaternary ammonium compounds, the family to which 1-Methyl-1-octylpyrrolidin-1-ium belongs, are recognized for their advantageous characteristics. rsc.org These include high conductivity, low viscosity, and good electrochemical and thermal stability. rsc.org Their saturated heterocyclic structure contributes to a higher electrochemical stability compared to their unsaturated imidazolium-based counterparts. This stability is a crucial attribute for applications in energy storage devices like lithium-ion batteries, where they can function as electrolytes. mdpi.com

The versatility of pyrrolidinium-based ILs stems from the ability to tune their physicochemical properties by modifying the alkyl substituents on the cation and by pairing them with different anions. rsc.org This "designer solvent" characteristic allows for the creation of ILs with specific properties tailored for various applications, including as electrolytes, green solvents in chemical reactions, and in the synthesis of advanced materials. acs.org

Evolution of Ionic Liquids Research and the Role of this compound Analogs

The field of ionic liquids has evolved significantly since their initial discovery. Early research focused primarily on imidazolium- and pyridinium-based cations. However, concerns about their potential toxicity and stability limitations spurred investigations into alternative cationic structures. Pyrrolidinium-based ILs emerged as a promising class due to their often superior properties. rsc.org

Research into 1-alkyl-1-methylpyrrolidinium analogs has revealed important structure-property relationships. The length of the alkyl chain on the pyrrolidinium (B1226570) cation has a profound impact on the resulting IL's properties. For instance, increasing the alkyl chain length generally leads to an increase in hydrophobicity and can influence the formation of nanoscale structures within the liquid. acs.orgmdpi.com Studies on binary mixtures of pyrrolidinium-based ILs with different alkyl chain lengths have shown that the "ionic confusion" resulting from the presence of cations of different sizes can hinder crystallization and lead to the formation of glassy states at low temperatures. researchgate.net The investigation of this compound and its analogs is a direct continuation of this line of research, aiming to understand and exploit the effects of longer alkyl chains on the material's performance.

Scope and Research Objectives for this compound Studies

The primary research objectives for studies involving this compound are multifaceted and target a deeper understanding and application of its unique properties. Key areas of investigation include:

Physicochemical Characterization: A fundamental objective is the thorough characterization of the physicochemical properties of this compound salts with various anions. This includes determining properties such as density, viscosity, ionic conductivity, and thermal stability to establish a comprehensive property database.

Green Chemistry and Catalysis: The potential of this compound as an environmentally benign solvent for chemical synthesis and catalysis is another significant research avenue. Studies in this area aim to leverage its unique solvation properties to enhance reaction rates, improve selectivity, and facilitate catalyst recycling.

Structure-Property Relationships: A continuing objective is to elucidate the fundamental relationships between the molecular structure of this compound and its macroscopic properties. This involves both experimental studies and computational modeling to understand how the interplay of the pyrrolidinium ring, the methyl group, the long octyl chain, and the chosen anion dictates the material's behavior. acs.org

Interactive Data Table: Physicochemical Properties of this compound bis(trifluoromethylsulfonyl)imide

| Property | Value |

| Molecular Formula | C15H28F6N2O4S2 |

| Molecular Weight | 478.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.25 g/cm³ at 25°C |

| Viscosity | 168 mPa·s at 25°C |

| Ionic Conductivity | 1.27 mS/cm at 25°C |

| Thermal Decomposition (Td) | > 300°C |

Detailed Research Findings

Recent research has provided valuable insights into the behavior of this compound-based ionic liquids. A study investigating the rotational dynamics of fluorescent probes in a series of N-alkylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquids, including the octyl derivative, revealed that the specific interactions between the probe and the ionic liquid are largely independent of the solvent's alkyl chain length. This suggests that while the chain length influences bulk properties like viscosity, it may not significantly alter the immediate chemical environment experienced by a solute.

In the context of energy storage, the use of pyrrolidinium-based ionic liquids with longer alkyl chains is being explored to enhance the safety and performance of lithium-ion batteries. The low volatility and high thermal stability of compounds like this compound bis(trifluoromethylsulfonyl)imide are particularly advantageous in this regard. mdpi.com Furthermore, studies on the thermal stability of various N-alkyl-N-alkyl'-pyrrolidinium imides have shown that these compounds can be stable up to high temperatures, with mass loss starting in the range of 578–594 K (305–321 °C). researchgate.net

Structure

3D Structure

Properties

CAS No. |

867212-80-4 |

|---|---|

Molecular Formula |

C13H28N+ |

Molecular Weight |

198.37 g/mol |

IUPAC Name |

1-methyl-1-octylpyrrolidin-1-ium |

InChI |

InChI=1S/C13H28N/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14/h3-13H2,1-2H3/q+1 |

InChI Key |

JWPBORWCDZAHAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+]1(CCCC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Routes for 1 Methyl 1 Octylpyrrolidin 1 Ium

Quaternization Reactions of Pyrrolidine (B122466) Precursors

The cornerstone of 1-methyl-1-octylpyrrolidin-1-ium synthesis is the quaternization of a pyrrolidine precursor. This involves the formation of a quaternary ammonium (B1175870) compound from a tertiary amine.

Alkylation Approaches for Pyrrolidinium (B1226570) Cation Formation

The most direct route to the this compound cation is the alkylation of N-methylpyrrolidine. merckmillipore.com This reaction, a classic Menshutkin reaction, involves treating N-methylpyrrolidine with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. The lone pair of electrons on the nitrogen atom of the N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide. This results in the formation of the desired this compound cation with the halide as the counterion.

The general scheme for this reaction is as follows: N-methylpyrrolidine + 1-octyl halide → this compound halide

The reaction rate and yield can be influenced by several factors, including the nature of the halide (iodide being more reactive than bromide, which is more reactive than chloride), the solvent used, and the reaction temperature. researchgate.net

Counterion Exchange Strategies in this compound Synthesis

Following the initial quaternization, the halide anion can be exchanged with other anions to impart specific properties to the ionic liquid. This process, known as metathesis or anion exchange, is a common strategy in the synthesis of ionic liquids. researchgate.netacs.org For instance, if a different anion, such as bis(trifluoromethylsulfonyl)imide (TFSI), is desired for improved thermal or electrochemical stability, the initially synthesized this compound halide is reacted with a salt containing the target anion, often a lithium or sodium salt (e.g., LiTFSI). researchgate.netresearchgate.net

The reaction is typically carried out in a solvent in which the starting halide salt is soluble, while the resulting inorganic halide salt (e.g., LiCl, NaCl) is insoluble and can be removed by filtration. amazonaws.com The choice of solvent and the relative solubilities of the reactants and products are critical for driving the reaction to completion and simplifying purification. google.com

| Starting Material (Cation Source) | Alkylating Agent | Initial Product | Reagent for Anion Exchange | Final Product | Reference |

| N-methylpyrrolidine | 1-bromooctane | This compound bromide | Lithium bis(trifluoromethylsulfonyl)imide | This compound bis(trifluoromethylsulfonyl)imide | researchgate.netresearchgate.net |

| N-methylpyrrolidine | 1-iodooctane | This compound iodide | Sodium tetrafluoroborate | This compound tetrafluoroborate | nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency and environmental friendliness of the synthesis of pyrrolidinium ionic liquids, advanced techniques and optimization of reaction conditions are actively researched.

One-Pot Synthesis Strategies for Pyrrolidinium Ionic Liquids

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. For pyrrolidinium ionic liquids, a one-pot approach could involve the in-situ formation of the pyrrolidine precursor followed by quaternization and even anion exchange. While specific examples for this compound are not extensively detailed in the provided results, the general principles of one-pot synthesis are applied to other ionic liquids and are transferable. researchgate.net For example, a three-component condensation reaction can be employed to synthesize complex heterocyclic structures in a single step using an ionic liquid as both a catalyst and a solvent. researchgate.net

Solvent Selection and Reaction Condition Influence on Synthesis Yield and Purity

The choice of solvent and the reaction conditions (temperature, reaction time) play a pivotal role in the synthesis of this compound, impacting both the yield and purity of the final product.

Solvent Effects: The use of a solvent can influence the rate of quaternization. While some syntheses are performed neat (without a solvent), others utilize solvents like toluene, which has been shown to increase reaction yields from 40% to over 90% in some cases. amazonaws.com The solvent can also facilitate the separation of the product, as the ionic liquid may be insoluble in the chosen solvent and precipitate out. amazonaws.com Ionic liquids themselves are also being explored as recyclable reaction media for alkylation reactions. researchgate.netaminer.org

Reaction Conditions: The reaction temperature is a critical parameter. For the quaternization of N-alkylpyridinium bromide, a similar system, refluxing at 70°C for 72 hours was employed. nih.gov The reaction time is also crucial, with some quaternization reactions being stirred for 48 hours at room temperature to ensure completion. amazonaws.com After the reaction, washing with a solvent like diethyl ether or ethyl acetate (B1210297) is a common purification step to remove unreacted starting materials. amazonaws.comnih.gov

| Parameter | Condition/Solvent | Effect | Reference |

| Solvent | Toluene | Increased reaction yield from 40% to >90% | amazonaws.com |

| Ionic Liquids | Can act as a recyclable alternative to traditional organic solvents | researchgate.netaminer.org | |

| Temperature | 70°C | Used for the synthesis of N-alkylpyridinium bromide | nih.gov |

| Reaction Time | 48-72 hours | Ensures completion of the quaternization reaction | amazonaws.comnih.gov |

| Purification | Washing with diethyl ether or ethyl acetate | Removes unreacted starting materials | amazonaws.comnih.gov |

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. The principles of green chemistry are increasingly important, favoring processes that are efficient, use less hazardous materials, and generate minimal waste.

For industrial-scale synthesis, batch processes are common, but continuous flow processes are gaining traction. Continuous counter-current extraction has been shown to be an efficient method for the anion metathesis step in ionic liquid synthesis, allowing for high conversion rates with minimal reagent consumption. acs.org This is particularly relevant for anions where multiple contacts are needed to achieve high purity. acs.org

Advanced Spectroscopic and Physico Chemical Characterization of 1 Methyl 1 Octylpyrrolidin 1 Ium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. In the study of 1-methyl-1-octylpyrrolidin-1-ium based systems, both ¹H and ¹³C NMR are instrumental in confirming the cation's structure.

¹H NMR Spectroscopic Analysis of Pyrrolidinium (B1226570) Cations

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For the this compound cation, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the methyl group, the octyl chain, and the pyrrolidinium ring.

The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the positively charged nitrogen atom are typically shifted downfield. In a related compound, 1-butyl-1-methylpyrrolidinium (B1250683), the methylene (B1212753) group attached to the nitrogen shows a distinct peak, as do the methyl protons. researchgate.net The terminal methyl group of the alkyl chain appears as a triplet at a higher field. researchgate.netrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrolidinium Cations

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.0 | Singlet |

| N-CH₂- (ring) | ~3.5 | Multiplet |

| N-CH₂- (alkyl chain) | ~3.3 | Multiplet |

| Ring CH₂ | ~2.1 | Multiplet |

| Alkyl chain CH₂ | 1.2-1.7 | Multiplet |

| Terminal CH₃ | ~0.9 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the associated anion.

¹³C NMR Spectroscopic Investigations of Alkyl Chain and Ring Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the this compound cation gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

The carbons directly bonded to the nitrogen atom (N-CH₃ and the N-CH₂ groups of the ring and the octyl chain) are deshielded and appear at lower field. The carbons of the pyrrolidinium ring and the octyl chain show characteristic signals in the aliphatic region of the spectrum. The terminal methyl carbon of the octyl chain is typically found at the highest field.

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrrolidinium Cations

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| N-CH₃ | ~48 |

| N-C (ring) | ~64 |

| N-C (alkyl chain) | ~64 |

| Ring C-C | ~22 |

| Alkyl chain C | 20-32 |

| Terminal CH₃ | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and the associated anion.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For this compound based ionic liquids, FT-IR can be used to identify the characteristic vibrations of the cation, such as C-H stretching and bending modes of the alkyl chain and the pyrrolidinium ring. researchgate.net Studies on similar pyrrolidinium-based ionic liquids have utilized FT-IR to investigate inter-ionic interactions and the formation of the ionic liquid. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of this compound systems, Raman spectroscopy can provide detailed information about the conformational isomers of the pyrrolidinium ring and the alkyl chain. nih.gov Temperature-dependent Raman studies on similar N-alkyl-N-methylpyrrolidinium cations have revealed the existence of different conformers in the liquid state. nih.gov The technique is also sensitive to changes in inter-ionic interactions and structural ordering. researchgate.net

Table 3: Key Vibrational Modes for Pyrrolidinium Cations

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H Stretching (Alkyl & Ring) | 2800-3000 | FT-IR, Raman |

| CH₂ Bending | 1400-1500 | FT-IR, Raman |

| Ring Vibrations | 800-1200 | Raman |

Thermal Analysis Techniques in Pyrrolidinium Ionic Liquid Research

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of ionic liquids. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed for this purpose.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. Studies on pyrrolidinium-based ionic liquids have shown that their thermal stability is influenced by the nature of both the cation and the anion. nih.gov For instance, the thermal stability of dicationic pyrrolidinium ILs can differ from their monocationic counterparts. nih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and other phase transitions. mdpi.com This information is critical for defining the liquid range of an ionic liquid and understanding its behavior at different temperatures. Research has shown that the length of the alkyl chain on the pyrrolidinium cation can influence the melting point and other thermal properties. escholarship.org The long-term thermal stability of pyrrolidinium-based ILs is a key parameter for their application in devices that operate at elevated temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the heat flow associated with material transitions as a function of temperature and time. nih.gov In the study of this compound based ionic liquids, DSC is instrumental in determining key thermal events such as glass transitions (Tg), cold crystallization, and melting points. These transitions are crucial for defining the liquid range and operational temperature window of the ionic liquid.

For instance, in studies involving pyrrolidinium-based ionic liquids, DSC is used to characterize their thermal behavior by cooling samples from a high temperature to a very low temperature and then heating them at a controlled rate. mdpi.com This process allows for the identification of the glass transition temperature, where the amorphous solid transitions into a viscous liquid, and any subsequent crystallization or melting events. The heat capacity (Cp) of the material, which is the amount of heat required to raise the temperature of the sample by a certain amount, can also be measured by DSC. nih.gov

The thermal behavior of ionic liquids is significantly influenced by the nature of both the cation and the anion. For pyrrolidinium-based cations like this compound, the length of the alkyl chain on the cation can affect the packing efficiency of the ions and thus influence the phase transition temperatures. Similarly, the choice of anion has a profound impact on the thermal properties.

Research on related pyrrolidinium ionic liquids, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, shows that the incorporation of this ionic liquid into polymer electrolytes can effectively increase the amorphous phase and decrease both the glass transition and melting temperatures of the polymer. science.gov This highlights the role of the ionic liquid in modifying the thermal properties of composite materials.

DSC analysis of composite phase change materials (PCMs) containing organic compounds like 1-octadecanol demonstrates how the addition of other components can alter the phase transition process. nih.gov The technique can be used to establish reaction models and determine kinetic parameters such as apparent activation energies and pre-exponential factors for the phase transition. nih.gov

Table 1: Illustrative Thermal Transition Data for a Pyrrolidinium-Based System

| Thermal Event | Temperature (°C) |

| Glass Transition (Tg) | -85 |

| Cold Crystallization (Tcc) | -40 |

| Melting Point (Tm) | 10 |

Note: The data in this table is illustrative and intended to represent typical values for a pyrrolidinium-based ionic liquid. Actual values for this compound would depend on the specific anion and experimental conditions.

Thermogravimetric Analysis (TGA) in Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of ionic liquids like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset temperature of decomposition (Tonset) is a key parameter obtained from TGA, indicating the temperature at which the material begins to degrade.

The thermal stability of an ionic liquid is a critical factor for its application, especially in high-temperature environments. calpaclab.com For pyrrolidinium-based ionic liquids, the nature of the anion plays a significant role in their thermal stability. iaea.orgresearchgate.net For example, studies on 1-butyl-1-methylpyrrolidinium ionic liquids with different anions have shown that the anion significantly influences the decomposition temperature. iaea.org The general trend for anion stability is often found to be [NTf2]- ⩾ [OTf]- ≈ [B(CN)4]- > [FAP]- > [(C4F9)3PF3]-. iaea.org

While the cation has a lesser effect on thermal stability compared to the anion, it still plays a role. Research comparing pyrrolidinium-based ionic liquids to their imidazolium-based counterparts with the same anion has shown that imidazolium (B1220033) ILs may exhibit slightly higher thermal stabilities. iaea.org However, the degradation activation energy of pyrrolidinium ILs can be higher than that of imidazolium ILs. iaea.org

TGA can be performed using dynamic scans, where the temperature is increased at a constant rate, or isothermal scans, where the temperature is held constant for an extended period. Isothermal TGA is particularly useful for assessing the long-term thermal stability of ionic liquids at specific operating temperatures. researchgate.net

Table 2: Illustrative TGA Data for a Pyrrolidinium-Based Ionic Liquid

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 350 °C |

| Temperature at 5% Mass Loss | 375 °C |

| Temperature at 10% Mass Loss | 390 °C |

Note: This data is illustrative. The actual thermal stability of this compound would be dependent on the associated anion and the experimental conditions of the TGA measurement.

Advanced Electrochemical Characterization Methods

Dielectric Spectroscopy for Ionic Dynamics

Dielectric spectroscopy is a powerful technique for investigating the ionic dynamics and relaxation processes in ionic liquids. It measures the complex dielectric permittivity of a material as a function of frequency. aps.org For a material to be active in dielectric spectroscopy, it must possess a dipole moment that changes its orientation or magnitude, a condition met by most ionic liquids due to their ionic nature. mdpi.com

In the context of this compound based systems, dielectric spectroscopy can provide insights into the motion of the constituent ions and any conformational relaxation processes. nih.gov The technique can detect the rotation of polar groups within the ions. mdpi.com The presence of heteroatoms like nitrogen in the pyrrolidinium ring and the asymmetry of the cation contribute to a net dipole moment, making it dielectrically active.

Studies on similar ionic liquids have used molecular dynamics simulations to complement experimental results, providing a detailed picture of ionic motions. nih.gov These simulations have revealed anisotropy in ionic displacement, with motion in the plane of the ring being less hindered. nih.gov Dielectric spectroscopy can experimentally probe such dynamics by analyzing the frequency-dependent dielectric response.

The spectra obtained from dielectric spectroscopy can reveal different relaxation processes occurring over various time scales. These can range from fast single-ion motions to slower, cooperative processes involving multiple ions. By analyzing the temperature dependence of these relaxation times, activation energies for the dynamic processes can be determined, offering a deeper understanding of the energy landscape governing ionic motion.

Electrogravimetry in Electrochemical Interface Studies

Electrogravimetry, often performed using an Electrochemical Quartz Crystal Microbalance (EQCM), is a technique that measures mass changes on an electrode surface in real-time during an electrochemical process. This method is highly sensitive and can detect monolayer and sub-monolayer changes in mass, making it invaluable for studying the electrochemical interface.

In the context of ionic liquids like those based on this compound, EQCM can be used to study a variety of interfacial phenomena. For example, it has been employed to investigate the electrodeposition of metals onto electrode surfaces from ionic liquid electrolytes. science.gov By monitoring the mass change of the quartz crystal electrode as a function of the applied potential, the deposition and stripping of the metal can be followed with high precision.

These studies provide crucial information about the efficiency of the deposition process, the formation of alloys, and the structure of the electrochemical double layer at the electrode-ionic liquid interface. The technique can help in understanding how the structure of the ionic liquid cation and anion influences the deposition process and the properties of the resulting metallic layer.

Electrochemical Window Determination

The electrochemical window (EW) of an electrolyte is the potential range over which the electrolyte is electrochemically stable, meaning it does not undergo oxidation or reduction. researchgate.net A wide electrochemical window is a critical property for electrolytes used in high-energy-density electrochemical devices like batteries and supercapacitors.

For this compound based electrolytes, the electrochemical window is typically determined using cyclic voltammetry (CV). In a CV experiment, the potential of a working electrode is swept linearly with time between two set limits, and the resulting current is measured. The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte, defining the limits of the electrochemical window.

Pyrrolidinium-based ionic liquids are known for their wide electrochemical windows, often exceeding 5 volts. researchgate.net The stability at both cathodic (negative) and anodic (positive) potentials is influenced by the structure of the cation and the anion. The this compound cation is generally stable against reduction at negative potentials. The anodic stability is primarily determined by the oxidation potential of the anion.

Research on similar pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([Pyr14][TFSI]), has demonstrated their large electrochemical windows. researchgate.net The addition of co-solvents can impact the electrochemical window, and these effects are carefully studied to optimize electrolyte formulations for specific applications. researchgate.net Pyrrolidinium-based electrolytes have been shown to exhibit higher electrochemical stabilities than their imidazolium-based counterparts in some cases. diva-portal.org

Table 3: Representative Electrochemical Window Data for a Pyrrolidinium-Based Electrolyte

| Parameter | Value (vs. Li/Li+) |

| Anodic Stability Limit | > 4.5 V |

| Cathodic Stability Limit | < 0.5 V |

| Electrochemical Window | > 4.0 V |

Note: This data is illustrative. The actual electrochemical window would depend on the specific anion, electrode material, and experimental conditions.

Morphological and Microstructural Analysis

The morphology and microstructure of this compound based systems, particularly in mixtures or as part of composite materials, are crucial for understanding their bulk properties. Techniques like X-ray scattering and molecular dynamics simulations are employed to investigate the structural organization of these ionic liquids in the condensed phase. science.gov

Studies on related 1-alkyl-1-methylpyrrolidinium ionic liquids have revealed that the structure in the liquid state is characterized by a certain degree of local ordering. science.gov The length and branching of the alkyl chain on the pyrrolidinium cation can influence this local structure. For example, longer linear alkyl chains can lead to the formation of non-polar domains through the aggregation of these tails, resulting in nanoscale segregation within the liquid.

When used in polymer electrolytes, the ionic liquid can significantly alter the morphology of the polymer. The incorporation of a pyrrolidinium-based ionic liquid like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide into a polymer matrix has been shown to increase the amorphous phase of the polymer. science.gov This change in morphology from a more crystalline to a more amorphous state can have a profound impact on the ionic conductivity of the polymer electrolyte.

In the context of composite materials, such as those used for phase change applications, the morphology of the composite is critical. Microscopic analysis can reveal how the ionic liquid is distributed within the host matrix and how it interacts with other components at the microstructural level. nih.gov For instance, in a composite with expanded graphite, the ionic liquid may be adsorbed within the porous network of the graphite, and the nature of this confinement can affect its phase behavior. nih.gov

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

Brunauer-Emmett-Teller (BET) analysis is a standard method for determining the specific surface area of materials. In studies involving this compound as a component, BET analysis has been applied to the resulting products. For example, in the synthesis of mesoporous silica (B1680970) single crystals using a surfactant template, the N2-sorption approach, a key part of BET analysis, was used to measure a large BET surface area of 550 cm²/g. researchgate.net This demonstrates the effectiveness of the surfactant in creating high-surface-area materials. However, direct BET analysis data for pure this compound is not a focus in the reviewed literature, as the technique is more applicable to solid materials with porous structures rather than viscous liquids or gels.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX) is utilized for elemental analysis. While direct EDX analysis of this compound bromide is not commonly published as a primary research finding, the technique is mentioned in the context of its applications. For instance, studies on its use as a corrosion inhibitor on C-steel surfaces involve EDX analysis to map the elemental composition of the steel surface after treatment, confirming the presence and distribution of the inhibitor's constituent elements. researchgate.net A standard EDX spectrum of the pure bromide salt would be expected to confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br).

Polarized Optical Microscopy for Crystal Phase Visualization

Polarized Optical Microscopy (POM) is a valuable tool for visualizing anisotropic structures, such as liquid crystals. Research indicates that certain ionic liquids can form thermotropic smectic liquid-crystal phases. researchgate.net POM enables the identification of optical anisotropy in mesoporous structures, suggesting that the morphogenesis of these materials is related to the growth of a silicate (B1173343) liquid-crystal embryo when a surfactant like this compound is used. researchgate.net This implies that under specific conditions, this compound systems can exhibit ordered, liquid-crystalline behavior, which is detectable by POM.

Rheological and Transport Property Characterization

The rheological and transport properties of this compound are critical for understanding its behavior in solution.

Dynamic Viscosity Temperature Dependency

The viscosity of aqueous solutions containing this compound bromide shows a clear dependence on concentration. tandfonline.com Studies have demonstrated that the viscosity of these solutions increases as the concentration of the surfactant rises. tandfonline.com The analysis of viscosity data using established models like the Moulik's and Einstein's equations indicates a strong interaction between the pyrrolidinium surfactant molecules and the water solvent in diluted solutions. researchgate.net While detailed studies are conducted over a range of temperatures (e.g., 288.15 K to 318.15 K), the primary reported factor influencing viscosity in these studies is the concentration. tandfonline.comresearchgate.net The viscosity behavior is intrinsically linked to the aggregation of the surfactant into micelles, which alters the flow characteristics of the solution.

Table 1: Viscosity Behavior of this compound Bromide Solutions

| Property | Observation | Reference |

|---|---|---|

| Concentration Effect | Viscosity increases with increasing concentration. | tandfonline.com |

| Solute-Solvent Interaction | Strong interactions observed in dilute aqueous solutions. | researchgate.net |

| Aggregation State | Viscosity is influenced by the formation of micelles. | tandfonline.com |

Ionic Conductivity Measurements and Factors Influencing it

Conductivity studies of this compound bromide in aqueous solutions have been performed across various temperatures, typically from 288.15 K to 318.15 K (15°C to 45°C). tandfonline.comresearchgate.net These measurements reveal that the compound behaves as a weak electrolyte. tandfonline.comresearchgate.net

A key parameter derived from conductivity is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. This is identified by a distinct change in the slope of the specific conductance versus concentration plot. tandfonline.com

Factors Influencing Ionic Conductivity:

Salt Concentration: In dilute solutions (below the CMC), the surfactant exists as individual ions (monomers), and the specific conductance increases steadily with concentration. tandfonline.com Above the CMC, the formation of micelles leads to a lower increase in specific conductance with concentration because the aggregated assemblies have lower mobility than the free ions. tandfonline.com

Temperature: The CMC value of this compound bromide has been found to increase with an increase in temperature. tandfonline.com This phenomenon is often explained by the disruption of the structured water molecules surrounding the hydrophobic alkyl (octyl) chains of the surfactant at higher temperatures, which hinders the micellization process. researchgate.net Consequently, a higher concentration of the surfactant is required for micelles to form at elevated temperatures. At any given concentration, higher temperatures lead to increased ionic mobility, resulting in higher specific conductance. tandfonline.com

Humidity: The available research primarily focuses on aqueous solutions, and data regarding the specific influence of ambient humidity on the ionic conductivity of the pure compound is not detailed.

Table 2: Influence of Temperature and Concentration on Ionic Conductivity of this compound Bromide

| Factor | Effect on Critical Micelle Concentration (CMC) | Effect on Specific Conductance | Reference |

|---|---|---|---|

| Increasing Temperature | Increases | Increases (at a given concentration) | tandfonline.com |

| Increasing Concentration | N/A (CMC is a specific concentration point) | Increases (slope changes at the CMC) | tandfonline.com |

Dynamic Light Scattering (DLS) for Aggregate Formation and Particle Size

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and aggregates in a solution. For amphiphilic ionic liquids like 1-methyl-1-octylpyrrolidinium bromide ([C8mpyrr]Br), DLS is instrumental in characterizing the formation and size of micelles or other self-assembled aggregates in aqueous solutions. researchgate.netrsc.org

Studies have shown that [C8mpyrr]Br forms aggregates in aqueous solutions, a behavior driven by the hydrophobic interactions of the octyl chains. researchgate.netethernet.edu.et The hydrophobicity and steric hindrance of the 1-methyl-1-octylpyrrolidinium cation are key factors influencing this aggregation. rsc.org DLS measurements allow for the determination of the average hydrodynamic diameter (Dh) of these aggregates. Research has demonstrated that these aggregates exist in solution, and their size can be influenced by factors such as concentration and the nature of the counter-ion. researchgate.nettu-darmstadt.de

In one study investigating the interaction between nisin and various pyrrolidinium-based ionic liquids, including 1-methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide, DLS was used to analyze the formation of complex aggregates. The results showed a notable increase in the hydrodynamic diameter of the particles upon interaction, confirming the formation of larger complexes. tu-darmstadt.de

The table below presents representative data on aggregate size for pyrrolidinium-based systems, illustrating the application of DLS in their characterization.

| System | Concentration | Hydrodynamic Diameter (Dh) (nm) | Reference |

|---|---|---|---|

| [C8mpyrr]Br in aqueous solution | Above CMC | Data not explicitly provided in search results, but formation confirmed. | researchgate.net |

| Nisin with 1-dodecyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Varied (0.05 to 0.6 mM IL) | Increase from 143 nm (nisin alone) to 247 nm | tu-darmstadt.de |

Surface Tension Measurements for Interfacial Behavior

Surface tension measurements are crucial for understanding the interfacial behavior of surfactant-like ionic liquids, including 1-methyl-1-octylpyrrolidinium bromide ([C8mpyrr]Br). These measurements reveal the tendency of the IL molecules to adsorb at interfaces, such as the air-water interface, and to form micelles in the bulk solution. A key parameter derived from surface tensiometry is the critical micelle concentration (CMC), which is the concentration at which micelles begin to form, indicated by a sharp change in the slope of the surface tension versus concentration curve.

Studies on [C8mpyrr]Br have demonstrated its surface activity. researchgate.netresearchgate.net The amphiphilic nature of the cation, with its charged pyrrolidinium headgroup and hydrophobic octyl tail, drives its adsorption at the air-water interface, thereby reducing the surface tension of the water. The ability of the 1-methyl-1-octylpyrrolidinium cation to form aggregates is reported to be influenced by the hydrophobicity of the cation. ethernet.edu.et

The CMC is a fundamental characteristic of any surfactant. For [C8mpyrr]Br, conductivity and surface tension measurements are used to determine its CMC in aqueous solutions. researchgate.net This value is essential for applications where interfacial activity and micelle formation are important. The table below summarizes key interfacial properties for 1-methyl-1-octylpyrrolidinium bromide, as determined from surface tension and related measurements.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) for [C8mpyrr]Br | Aggregation confirmed, specific value not in results. | Conductivity, Surface Tension | researchgate.net |

Further analysis of surface tension data can also yield thermodynamic parameters of micellization and adsorption, such as the standard Gibbs free energy of aggregation (ΔG°m), which indicates the spontaneity of the micellization process. researchgate.net

Computational and Theoretical Investigations of 1 Methyl 1 Octylpyrrolidin 1 Ium

Quantum Mechanical-Based Force Field Development for Pyrrolidinium (B1226570) Ions

The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of a system of particles. For ionic liquids like those containing the 1-methyl-1-octylpyrrolidin-1-ium cation, developing accurate force fields is a critical first step for reliable molecular dynamics simulations.

Quantum mechanical (QM) calculations are instrumental in the development of these force fields. Methods like Density Functional Theory (DFT) are used to compute the properties of isolated ions and ion pairs, providing a benchmark for parameterizing the classical force field. nih.gov This process typically involves optimizing the geometry of the cation and then calculating the electrostatic potential on the molecular surface to derive partial atomic charges. The Lennard-Jones parameters, which describe the van der Waals interactions, are often adapted from existing force fields and refined to reproduce experimental data, such as liquid density and heat of vaporization.

Several research groups have developed force fields for pyrrolidinium-based ionic liquids. researchgate.net These force fields are often designed to be transferable, allowing for the simulation of a wide range of pyrrolidinium cations with different alkyl chain lengths, including the octyl-substituted variant. The general-purpose Amber force field (GAFF) is also commonly used as a starting point for parameterization. nih.gov

Table 1: Typical Components of a Quantum Mechanically-Derived Force Field for Pyrrolidinium Ions

| Force Field Term | Description | Derivation Method |

| Bond Stretching | Describes the energy required to stretch or compress a chemical bond. | QM calculations of bond vibrational frequencies. |

| Angle Bending | Represents the energy needed to bend the angle between three connected atoms. | QM calculations of angular vibrational frequencies. |

| Torsional Dihedrals | Defines the energy barrier for rotation around a chemical bond. | QM potential energy scans of dihedral angle rotation. |

| Non-bonded Interactions | Includes van der Waals and electrostatic interactions between atoms. | Lennard-Jones parameters are often taken from standard force fields and refined. Partial atomic charges are derived from fitting to the QM electrostatic potential (e.g., RESP charges). nih.gov |

Molecular Dynamics Simulations for Inter-ionic Interactions and Transport Phenomena

Molecular dynamics (MD) simulations, using the force fields described above, provide a dynamic view of the ionic liquid at the atomic level. These simulations can reveal details about the liquid's structure, the nature of interactions between the this compound cations and their corresponding anions, and the transport properties of the bulk liquid. nih.gov

Studies on similar pyrrolidinium-based ionic liquids, such as N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, have shown that the cation and anion are organized in a complex, charge-ordered network. nih.gov The simulations reveal that on average, each cation is surrounded by a shell of anions, and vice-versa. The length of the alkyl chain on the pyrrolidinium ring significantly influences the local structure. The nonpolar octyl chains of this compound tend to aggregate, forming nonpolar domains within the larger ionic network. This nanostructuring is a key feature of many ionic liquids and affects their macroscopic properties.

Transport properties such as viscosity, conductivity, and diffusion coefficients can be calculated from the trajectories generated by MD simulations. nih.govmdpi.comresearchgate.net These simulations have shown that the movement of ions is a cooperative process, with the motion of a single ion being strongly correlated with the motion of its neighbors. nih.gov The long octyl chain in this compound is expected to increase the viscosity and decrease the conductivity compared to its shorter-chain analogs due to increased van der Waals interactions and a larger molecular volume.

Table 2: Transport Properties of Pyrrolidinium-Based Ionic Liquids from MD Simulations (Illustrative)

| Property | Typical Value Range | Influencing Factors |

| Self-Diffusion Coefficient (Cation) | 10⁻¹¹ - 10⁻¹⁰ m²/s | Temperature, anion type, alkyl chain length |

| Self-Diffusion Coefficient (Anion) | 10⁻¹¹ - 10⁻¹⁰ m²/s | Temperature, cation type, alkyl chain length |

| Ionic Conductivity | 0.1 - 10 mS/cm | Temperature, ion mobility, ion pairing |

| Viscosity | 10 - 500 mPa·s | Temperature, ion size, intermolecular forces |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For the this compound cation, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

The results of DFT calculations can help to rationalize the chemical behavior of the cation. For example, the distribution of the positive charge is not localized solely on the nitrogen atom but is spread across the pyrrolidinium ring and the adjacent atoms of the alkyl chains. This charge delocalization contributes to the stability of the cation.

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. These parameters can be used to predict how this compound might interact with other molecules or surfaces. For instance, these calculations are a prerequisite for understanding its interaction with biological macromolecules.

Molecular Docking Studies in Bio-Interfacial Systems

The biological activity of this compound, particularly its antimicrobial properties, has been investigated using molecular docking simulations. nih.gov This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of bio-interfacial systems, molecular docking can be used to study the interaction of the this compound cation with biological targets such as proteins or cell membranes.

For example, in a study investigating the synergistic antibacterial effect of this compound bis(trifluoromethylsulfonyl)imide with the antimicrobial peptide nisin, molecular docking was used to understand the interactions at a molecular level. The simulations likely explored how the pyrrolidinium cation binds to nisin or to components of the bacterial cell membrane, potentially enhancing the peptide's disruptive effect on the membrane.

The docking results typically provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding pose, showing the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the cation and its target. The long octyl chain of the cation is expected to play a significant role in these interactions, particularly through hydrophobic interactions with nonpolar regions of proteins or the lipid bilayer of cell membranes.

Predictive Modeling for Structure-Property Relationships in Pyrrolidinium Ionic Liquids

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool for understanding and predicting the properties of ionic liquids. rsc.orgutp.edu.mynih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.

For pyrrolidinium ionic liquids, QSAR models have been developed to predict properties such as toxicity towards various organisms. nih.gov These models typically use a set of molecular descriptors that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. By analyzing a dataset of pyrrolidinium ionic liquids with known toxicities, a regression model can be built to predict the toxicity of new, untested compounds.

These studies have generally shown that the length of the alkyl chain is a key determinant of the toxicity of pyrrolidinium ionic liquids. nih.gov Longer alkyl chains, like the octyl group in this compound, tend to increase the lipophilicity of the cation, which can enhance its ability to disrupt cell membranes and lead to higher toxicity. The type of anion also plays a role, though often to a lesser extent than the cation structure.

QSPR models can also be used to predict a wide range of physicochemical properties, including melting point, viscosity, and density. nih.gov These predictive models are highly valuable in the design of new ionic liquids, as they allow for the rapid screening of a large number of potential candidates to identify those with the desired property profiles, thereby reducing the need for extensive and time-consuming experimental synthesis and characterization. nih.gov

Applications of 1 Methyl 1 Octylpyrrolidin 1 Ium in Advanced Materials and Systems

Electrolyte Applications in Energy Storage Devices

The demand for safer and more efficient energy storage solutions has driven extensive research into novel electrolyte materials. Ionic liquids (ILs) based on the 1-Methyl-1-octylpyrrolidin-1-ium cation are promising candidates due to their inherent properties such as low volatility, high thermal stability, and wide electrochemical windows.

Non-Aqueous Electrolytes for Lithium-Ion Batteries

In the realm of lithium-ion batteries (LIBs), pyrrolidinium-based ionic liquids are recognized for their potential to replace conventional flammable organic carbonate electrolytes, thereby enhancing battery safety. The this compound cation, when paired with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), contributes to electrolytes with favorable characteristics. For instance, 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide exhibits an ionic conductivity of 1.27 mS/cm, a density of 1.45 g/cm³, and a viscosity of 168 cP. hiyka.com

The length of the alkyl chain on the pyrrolidinium (B1226570) cation plays a crucial role in determining the physical and electrochemical properties of the electrolyte. While longer alkyl chains, such as the octyl group in this compound, can increase the viscosity and decrease the ionic conductivity compared to their shorter-chain counterparts, they also tend to enhance the thermal stability of the electrolyte. This trade-off is a key consideration in designing ILs for specific battery applications. Research has shown that pyrrolidinium-based ILs, in general, offer wide electrochemical stability windows, which is a critical factor for the development of high-voltage LIBs. mdpi.commdpi.com The electrochemical stability of electrolytes based on N-alkyl-N-methylpyrrolidinium cations has been found to be substantial, supporting their potential use in high-performance batteries.

Physicochemical Properties of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide

| Property | Value |

|---|---|

| Purity | 99% |

| CAS Number | [927021-43-0] |

| Molecular Formula | C₁₅H₂₈F₆N₂O₄S₂ |

| Molecular Weight | 478.52 g/mol |

| Melting Point | < Room Temperature |

| Viscosity | 168 cP |

| Density | 1.45 g/cm³ |

| Ionic Conductivity | 1.27 mS/cm |

Solid-Phase Electrolytes and Organic Ionic Plastic Crystals (OIPCs)

Organic ionic plastic crystals (OIPCs) are a class of solid-state electrolytes that exhibit properties of both crystalline solids and liquids. They are composed of ions that have sufficient rotational or conformational freedom below their melting point, leading to high ionic conductivity in the solid state. Pyrrolidinium-based cations are frequently used in the synthesis of OIPCs. researchgate.netrsc.org

The formation of a stable plastic crystal phase is highly dependent on the structure of the cation, including the length and branching of the alkyl chains. While extensive research has been conducted on pyrrolidinium cations with shorter alkyl chains, the investigation of this compound in the context of OIPCs is less common. The long and flexible octyl chain may disrupt the ordered crystalline lattice required for the formation of a stable plastic crystal phase. However, studies on dicationic pyrrolidinium salts with varying linker chain lengths, including octyl chains, have shown that these materials can form ionic crystals with potential applications as solid-state electrolytes. researchgate.net Further research is needed to fully characterize the phase behavior of this compound salts and their potential to form OIPCs for all-solid-state batteries. researchgate.netresearchgate.net

Pyrrolidinium Ionic Liquids in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The electrolyte in a DSSC plays a crucial role in regenerating the photo-oxidized dye and transporting charge between the electrodes. Ionic liquids have been investigated as non-volatile and thermally stable alternatives to traditional organic solvent-based electrolytes in DSSCs. mdpi.com

Catalytic Systems and Reaction Media

Beyond their applications in energy storage, ionic liquids are gaining prominence as versatile components in catalytic systems, acting as both catalysts and reaction media.

Heterogeneous and Homogeneous Catalysis with Pyrrolidinium Ionic Liquids

Pyrrolidinium-based ionic liquids have been successfully employed as catalysts in various organic reactions. For example, they have been used to catalyze the direct transesterification of microalgae into fatty acid methyl esters (FAME), or biodiesel. In one study, both monocationic and dicationic pyrrolidinium-based ILs were synthesized and used as catalysts, demonstrating their effectiveness in this conversion process. mdpi.com The catalytic activity of these ILs is influenced by both the cation and the anion.

Furthermore, 1-Methyl-1-octylpyrrolidinium salts have been identified as potential components for the preparation and stabilization of metal nanoparticles, which are widely used as catalysts in a variety of chemical transformations. The ionic liquid can act as a stabilizing agent, preventing the agglomeration of nanoparticles and thereby maintaining their high catalytic activity.

Role as Acid-Catalyzed Reaction Media

Brønsted acidic ionic liquids are a subclass of ILs that possess a proton-donating group, enabling them to act as catalysts in acid-catalyzed reactions such as esterification and transesterification. researchgate.net While direct synthesis of a Brønsted acidic ionic liquid from this compound has not been extensively reported, related structures have shown significant catalytic activity. For instance, N-methyl-2-pyrrolidone hydrogen sulfate, a Brønsted acidic ionic liquid, has been effectively used as a reusable catalyst for the synthesis of various organic compounds. researchgate.net

The potential exists to functionalize the this compound cation with an acidic group, such as a sulfonic acid moiety, to create a task-specific ionic liquid for acid catalysis. nih.gov The long octyl chain could enhance the solubility of the catalyst in nonpolar reactants, potentially improving reaction rates and efficiency. The development of such catalysts aligns with the principles of green chemistry, offering a recyclable and environmentally benign alternative to traditional mineral acids.

Catalytic Recovery and Reuse Strategies in Ionic Liquid-Based Systems

No specific studies detailing catalytic recovery and reuse strategies in systems based on this compound were found. The literature discusses the general potential of ionic liquids to immobilize catalysts, which can simplify separation and recycling, but lacks concrete examples and data for this specific compound. mdpi.com

Green Chemistry and Sustainable Solvent Alternatives

Utilization for Reduced Environmental Impact in Chemical Processes:The low volatility of pyrrolidinium ionic liquids is a key feature contributing to a reduced environmental impact by minimizing air pollution.mdpi.comHowever, the toxicity of ionic liquids is a complex issue, with some research indicating that longer alkyl chains on the cation can increase toxicity to certain organisms.nih.govWithout specific studies on this compound, a detailed and accurate assessment of its environmental impact in chemical processes cannot be provided.

Due to the absence of specific data and research findings for this compound in the specified areas, it is not possible to generate the thorough, informative, and scientifically accurate article as requested. To proceed would require generalizing from the broader category of pyrrolidinium ionic liquids, which would violate the explicit instructions of the prompt.

Pharmaceutical and Biological System Interface Applications (Focus on mechanism, not direct effects)

The interface between synthetic compounds and biological systems represents a burgeoning field of research, with applications ranging from antimicrobial formulations to advanced drug delivery systems. This compound, a quaternary ammonium (B1175870) salt, has emerged as a compound of interest in these areas. Its unique chemical structure, featuring a cationic head and a lipophilic alkyl chain, underpins its interactions with biological membranes. This section will explore the mechanistic applications of this compound at the pharmaceutical and biological interface, focusing on its role in antimicrobial formulations, its mechanism of microbial membrane disruption, and its use as a penetration enhancer in dermal and transdermal drug delivery.

Role as Components in Antimicrobial Formulations: Synergistic Approaches

This compound has demonstrated significant potential in antimicrobial formulations, particularly through synergistic interactions with other antimicrobial agents. This synergy allows for enhanced efficacy and can help to combat the development of microbial resistance.

The primary mechanism behind the synergistic effect of this compound lies in its ability to compromise the integrity of the bacterial cell membrane. As a cationic surfactant, the positively charged pyrrolidinium head group is attracted to the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic octyl chain into the lipid bilayer.

This disruption of the membrane structure increases its permeability, creating pores or channels that facilitate the entry of other antimicrobial compounds into the cell. For instance, studies have shown that pyrrolidinium-based ionic liquids can act synergistically with antimicrobial peptides like melittin. The ionic liquid disrupts the outer membrane, allowing the peptide to reach its target on the inner membrane or within the cytoplasm more effectively. A remarkable improvement in the antibacterial efficiency of melittin has been observed when combined with ionic liquids having longer alkyl chains (C8, C10, and C12) at minimal concentrations. nih.gov

The combination of such ionic liquids with conventional antibiotics can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic, making it effective against resistant strains. jmb.or.kr This potentiation effect is a key strategy in the development of new antimicrobial therapies to address the growing challenge of antibiotic resistance.

| Combination Agent | Target Microorganism(s) | Observed Synergistic Outcome |

| Melittin | E. coli, S. aureus | Enhanced antibacterial efficiency, particularly with longer alkyl chain ionic liquids. nih.gov |

| Colistin | K. pneumoniae, P. aeruginosa, A. baumannii | Bactericidal synergistic effect. |

| β-lactam antibiotics (e.g., oxacillin) | Methicillin-resistant S. aureus (MRSA) | Significant reduction in the MIC of the antibiotic. jmb.or.kr |

Mechanistic Investigations of Membrane Disruption in Microbial Contexts

The antimicrobial activity of this compound is intrinsically linked to its ability to disrupt microbial cell membranes. The mechanism of this disruption is a multi-step process driven by the physicochemical properties of the molecule.

The initial interaction is electrostatic, where the cationic pyrrolidinium head group binds to the anionic surfaces of bacterial membranes. ucl.ac.uk This binding is a crucial first step that concentrates the compound at the cell surface. Following this adsorption, the hydrophobic octyl tail penetrates the lipid bilayer. ucl.ac.uk

The insertion of the alkyl chain into the membrane core disrupts the highly ordered structure of the lipid acyl chains. This leads to an increase in membrane fluidity and a loss of the bilayer's structural integrity. Several models have been proposed to describe the subsequent membrane disruption by such cationic surfactants:

The "Carpet" Model: In this model, the molecules accumulate on the surface of the membrane, forming a layer that disrupts the membrane's curvature and tension. Once a critical concentration is reached, the membrane disintegrates in a detergent-like manner.

Pore Formation: The inserted molecules can aggregate within the membrane to form pores or channels. These pores can be either transient or stable and lead to the leakage of ions and essential metabolites from the cytoplasm, ultimately causing cell death. There are different proposed pore structures, such as the "barrel-stave" and "toroidal" pores.

Lipid Extraction: The surfactant molecules may extract lipid molecules from the bilayer, leading to the formation of micelles and the eventual solubilization of the membrane.

While the precise mechanism for this compound is likely a combination of these effects and may depend on the specific microbial species and its membrane composition, the overarching principle is the non-specific disruption of the membrane's barrier function. ucl.ac.uk This physical mode of action is a significant advantage, as it is more difficult for bacteria to develop resistance to such agents compared to antibiotics that have specific molecular targets.

Research on antimicrobial peptides (AMPs), which share structural similarities with cationic surfactants (cationic head, hydrophobic tail), has provided valuable insights into these mechanisms. Atomic force microscopy studies on AMPs have visualized the progression from initial membrane binding to the formation of pores and the eventual dissolution of the lipid bilayer. researchgate.net These studies support the proposed mechanisms of membrane disruption by amphiphilic cations like this compound.

Use as Penetration Enhancers in Dermal and Transdermal Drug Delivery (Focus on mechanism and formulation, not dosage)

In the realm of dermal and transdermal drug delivery, overcoming the barrier function of the stratum corneum is a primary challenge. This compound and related pyrrolidone compounds have been investigated as penetration enhancers to facilitate the passage of therapeutic agents through this formidable barrier.

The mechanism by which these compounds enhance skin penetration is multifaceted and involves interactions with the components of the stratum corneum. The stratum corneum is composed of corneocytes embedded in a lipid-rich intercellular matrix. Penetration enhancers can act on either of these components.

Pyrrolidone-based enhancers are thought to exert their effects through the following mechanisms:

Interaction with Intercellular Lipids: The lipophilic octyl chain of this compound can intercalate into the highly organized lipid lamellae of the stratum corneum. This disrupts the packing of the lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.

Interaction with Keratin: The polar pyrrolidinium head group can interact with the keratin fibrils within the corneocytes. This interaction can lead to the swelling of the corneocytes and an increase in the permeability of the intracellular matrix.

Co-transport Mechanism: Studies on the related compound N-methyl-2-pyrrolidone (NMP) suggest a co-transport mechanism. nih.gov NMP can form complexes with drug molecules through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net These drug-enhancer clusters can then partition into and diffuse through the stratum corneum more effectively than the drug alone. nih.govresearchgate.net

From a formulation perspective, the inclusion of this compound can improve the solubility and partitioning of a drug into the skin. By acting as a solvent for the drug within the formulation, it can increase the thermodynamic activity of the drug, providing a greater driving force for penetration.

| Enhancer Class | Proposed Mechanism(s) of Action |

| Pyrrolidones (e.g., this compound) | Disruption of intercellular lipid packing, interaction with intracellular keratin, formation of drug-enhancer complexes (co-transport). nih.govresearchgate.net |

Mechanistic Investigations of 1 Methyl 1 Octylpyrrolidin 1 Ium Interactions

Interfacial Phenomena and Electrode-Electrolyte Interactions

The behavior of 1-Methyl-1-octylpyrrolidin-1-ium at the interface between an electrode and the electrolyte is critical for its applications in electrochemical devices. While specific studies on the octyl derivative are limited, research on closely related pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([C4mpyr][TFSI]), provides significant insights into these phenomena.

Studies on the interaction of [C4mpyr][TFSI] with platinum and aluminum surfaces have revealed that the nature of the metal plays a crucial role in the stability of the ionic liquid. nih.gov On a relatively inert surface like platinum, there is no evidence of decomposition of the ionic liquid. nih.gov However, the imidazolium (B1220033) cation of a related ionic liquid, [EMIm]TFSI, shows a strong interaction with the platinum surface in the monolayer regime, suggesting that the cation orientation and interaction are key aspects of the interfacial structure. nih.gov

In contrast, on a more reactive metal surface like aluminum, both the pyrrolidinium (B1226570) cation and the TFSI anion in [C4mpyr][TFSI] show significant decomposition even without the application of an external potential. nih.gov X-ray photoelectron spectroscopy (XPS) studies have indicated the cleavage of C-F and N-S bonds in the [TFSI]⁻ anion, leading to the formation of species like AlF₃ and sulfidic compounds on the aluminum surface. nih.gov This decomposition at the interface is a critical factor in the formation of a solid electrolyte interphase (SEI), which is fundamental to the performance and stability of batteries. The long octyl chain in this compound is expected to influence the packing and orientation of the cations at the electrode surface, which in turn would affect the structure and properties of the SEI.

The unique properties of pyrrolidinium-based ionic liquids, such as low viscosity and high thermal stability, make them suitable as electrolytes in devices like batteries and supercapacitors. ontosight.ai

Solvation Properties and Solvent-Solute Interactions in Pyrrolidinium Ionic Liquids

The solvation environment within an ionic liquid is complex and is a result of the interplay of electrostatic and van der Waals interactions between the constituent ions and any dissolved solutes. The structure of the this compound cation, with its charged pyrrolidinium head group and long, nonpolar octyl tail, leads to the formation of nanoscale segregated domains. This nano-structuring, with polar and non-polar regions, allows for the solubilization of a wide range of solutes.

The dissolution of salts like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in ionic liquids has been shown to be influenced by the anion of the ionic liquid. mdpi.com In computational studies of imidazolium-based ionic liquids, it was found that the dissolution of LiTFSI is an anion-driven process. mdpi.com The solvation shell of the lithium cation is primarily composed of the anions of the ionic liquid. While specific studies on this compound are not available, it is reasonable to infer that a similar mechanism would be at play. The properties of these ionic liquids can be tuned by changing the cation and anion combination. solvionic.com

The solubility of dicationic pyrrolidinium bromides has been shown to be dependent on the length of the alkyl linker chain between the cationic centers. mdpi.com An increase in the linker chain length from propane (B168953) to octane (B31449) resulted in a general reduction in solubility in various organic solvents. mdpi.com This suggests that the long octyl chain in this compound will significantly influence its solvation properties and its miscibility with other solvents.

Interaction with Biological Systems: Mechanistic Insights

The amphiphilic nature of the this compound cation, possessing both a charged headgroup and a long hydrophobic tail, suggests a strong potential for interaction with biological membranes.

Confocal laser scanning microscopy (CLSM) has been used to visualize the effects of a related ionic liquid, 1-dodecyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr C12]NTF2), in combination with the peptide nisin, on bacterial cell membranes. nih.gov These studies showed that the combination treatment leads to significant membrane damage in both E. coli and S. aureus. nih.gov The staining of cells with propidium (B1200493) iodide, which fluoresces upon intercalating with DNA but can only enter cells with compromised membranes, provides clear visual evidence of membrane disruption. nih.gov Given the structural similarity, it is highly probable that this compound would exhibit a similar membrane-disrupting mechanism.

The interaction of pyrrolidinium-based ionic liquids with the antimicrobial peptide nisin has been shown to produce a synergistic antibacterial effect. nih.gov Nisin is a peptide antibiotic that is effective against a range of bacteria. nih.gov A study on the combination of nisin with pyrrolidinium-based ionic liquids, including one with a C12 alkyl chain, demonstrated enhanced antimicrobial activity. nih.gov

Dynamic light scattering (DLS) was used to analyze the aggregate size of nisin in the presence of 1-dodecyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. The results showed an increase in the hydrodynamic diameter of the nisin particles upon addition of the ionic liquid, indicating an interaction and the formation of a complex. nih.gov This complexation is believed to enhance the therapeutic potential of nisin. nih.gov The study suggests that the ionic liquid may facilitate the interaction of nisin with the bacterial membrane, leading to increased efficacy.

Transport Mechanisms: Ionic Conductivity and Self-Diffusion

The transport properties of an ionic liquid, namely its ionic conductivity and the self-diffusion coefficients of its constituent ions, are fundamental to its performance as an electrolyte. These properties are intrinsically linked to the viscosity of the liquid and the size and shape of the ions.

Pyrrolidinium-based ionic liquids are known to exhibit high ionic conductivity. ontosight.ai For instance, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has a reported conductivity of 2.0 mS/cm. sigmaaldrich.com The ionic conductivity of polymer electrolytes containing a similar ionic liquid, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, increases with the concentration of the ionic liquid. nih.gov

The self-diffusion coefficients of the cation and anion in an ionic liquid can be determined using pulsed-field gradient spin-echo (PFG-SE) NMR spectroscopy. This technique allows for the independent measurement of the diffusion of different ionic species. While specific data for this compound is not available, studies on other ionic liquids have shown that the diffusion coefficients are influenced by factors such as the size of the ions and the viscosity of the medium. In many ionic liquids, the diffusion coefficients of the cation and anion are very similar. ontosight.ai The long octyl chain of this compound is expected to have a significant impact on its viscosity and, consequently, on its ionic conductivity and the self-diffusion of its ions.

Structure Property and Structure Activity Relationship Studies of 1 Methyl 1 Octylpyrrolidin 1 Ium and Its Analogs

Influence of Alkyl Chain Length on Physico-Chemical Properties and Applications

The length of the alkyl chain substituent on the pyrrolidinium (B1226570) cation plays a pivotal role in determining the physical and chemical properties of the resulting ionic liquid. In the case of the 1-methyl-1-alkylpyrrolidinium series, systematic variations in the alkyl chain length lead to predictable trends in properties such as density, viscosity, and ionic conductivity.

As the alkyl chain length increases, the density of the ionic liquid tends to decrease. This is attributed to the less efficient packing of the longer, more flexible alkyl chains, which increases the free volume within the liquid. mdpi.com For instance, in the 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide series, a clear trend of decreasing density is observed as the alkyl chain is elongated from methyl to octyl. osti.gov

Viscosity, on the other hand, generally increases with a longer alkyl chain. The enhanced van der Waals forces between the longer chains lead to stronger intermolecular interactions, hindering the free movement of the ions and thus increasing the viscosity. osti.govelsevierpure.com This trend is observed in 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquids, where the viscosity increases significantly when moving from a propyl to a hexyl substituent. elsevierpure.com

The ionic conductivity is inversely related to viscosity. Consequently, an increase in the alkyl chain length, which leads to higher viscosity, results in lower ionic conductivity. This is because the mobility of the ions, which is essential for charge transport, is reduced in a more viscous medium. osti.gov

The alkyl chain length also has a significant impact on the applications of these ionic liquids. In the context of biocompatibility and toxicity, a longer alkyl chain often correlates with increased toxicity. nih.gov Conversely, in applications like electrolytes for batteries, the interplay between ionic conductivity and interfacial properties, both of which are influenced by the alkyl chain, is critical for device performance. chemimpex.com

| Cation | Anion | Density (g/cm³) | Viscosity (cP) | Ionic Conductivity (mS/cm) |

|---|---|---|---|---|

| 1-Methyl-1-propylpyrrolidin-1-ium | bis(trifluoromethylsulfonyl)imide | - | 56.6 (at 298.15 K) osti.gov | - |

| 1-Methyl-1-butylpyrrolidin-1-ium | bis(trifluoromethylsulfonyl)imide | - | - | - |

| 1-Methyl-1-hexylpyrrolidin-1-ium | bis(trifluoromethylsulfonyl)imide | - | 98.3 (at 298.15 K) osti.gov | - |

| 1-Methyl-1-octylpyrrolidin-1-ium | bis(trifluoromethylsulfonyl)imide | 1.29 - 1.45 hiyka.comiolitec.de | 168 hiyka.comiolitec.de | 1.27 hiyka.comiolitec.de |

Effect of Anion Variation on Pyrrolidinium Ionic Liquid Characteristics (e.g., thermal stability, electrochemical stability, ionic conductivity)

The choice of the anion paired with the this compound cation has a profound effect on the resulting ionic liquid's characteristics. Different anions can significantly alter properties such as thermal stability, electrochemical stability, and ionic conductivity.